molecular formula C7H5N3O2 B1456392 Pyrazolo[1,5-A]pyrazine-3-carboxylic acid CAS No. 53902-76-4

Pyrazolo[1,5-A]pyrazine-3-carboxylic acid

Cat. No. B1456392
CAS RN: 53902-76-4
M. Wt: 163.13 g/mol
InChI Key: KDZOHLVVUNZUQC-UHFFFAOYSA-N
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Description

  • Safety Information : It carries a warning label (GHS07) and hazard statements (H302, H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye contact. Refer to the MSDS for detailed safety information.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine-3-carboxylic acid involves a one-pot three-step protocol starting from pyrazole-3-carboxylic acids. The process includes amide formation, pyrazine ring closure, hydrolysis, and dehydration .


Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O2. Its structure consists of a pyrazine ring fused with a pyrazole ring, with a carboxylic acid group attached .


Physical And Chemical Properties Analysis

  • Photophysical Properties : Further research is needed to explore its optical characteristics .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis: Pyrazolo[1,5-a]pyrazine derivatives can be synthesized through a one-pot three-step process from pyrazole-3-carboxylic acids. This process includes amide formation, pyrazine ring closure, hydrolysis, and dehydration (Zaremba et al., 2013).
  • Functionalization and Cyclization: These compounds can be easily converted into ester or amide derivatives. Cyclocondensation reactions with phenylhydrazine or hydrazine hydrate are used to obtain pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).

Biological Activities

  • Antibacterial Activities: Certain derivatives of pyrazolo[1,5-a]pyrazine-3-carboxylic acid have shown antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
  • Antimicrobial Activity: Pyrazolo[3,4-b]pyrazines and related heterocycles synthesized from 3-carboxylic acid derivatives have demonstrated antimicrobial activities against various bacterial and fungal strains (El-Kashef et al., 2018).
  • Anticancer Activity: Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Advanced Material Applications

  • Disperse Dyes for Polyester Fibres: Derivatives of pyrazolo[3,4-b]pyrazines have been used as disperse dyes for polyester fibers, indicating their potential in textile applications (Rangnekar & Dhamnaskar, 1990).

Safety and Hazards

  • Consult the MSDS for detailed safety information.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-A]pyrazine-3-carboxylic acid plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-IV, which is involved in glucose metabolism . Additionally, it interacts with cannabinoid receptors hCB1 and hCB2, exhibiting anti-inflammatory properties . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In lung adenocarcinoma cell lines, it has demonstrated antiproliferative effects, increasing cell death rates at specific concentrations . The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for cancer research and potential therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been shown to inhibit HIV-1 integrase, an enzyme crucial for viral replication . Additionally, the compound’s structure allows it to interact with various proteins, altering their function and leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 2-8°C and sealed in a dry environment . Long-term studies have shown that it maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation and stability under different conditions should be further investigated to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can provide insights into its potential therapeutic applications and effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . These localization patterns are crucial for understanding its mechanism of action and optimizing its use in research and therapeutic applications.

properties

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-10-2-1-8-4-6(5)10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOHLVVUNZUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736482
Record name Pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53902-76-4
Record name Pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53902-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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